Scaffold Regiochemistry Drives Target Selectivity: 3,2-d vs 2,3-d Pyridopyrimidine Isomers
The pyrido[3,2‑d]pyrimidine scaffold exhibits a fundamentally different kinase inhibition profile compared to the pyrido[2,3‑d]pyrimidine isomer. In a PI3Kα/mTOR dual inhibitor series, a representative 2‑substituted‑4‑morpholino‑pyrido[3,2‑d]pyrimidine displayed an IC₅₀ of 8 nM against PI3Kα, whereas the directly comparable 2,3‑d regioisomer showed an IC₅₀ of 210 nM under identical assay conditions—a 26‑fold loss of potency solely attributable to nitrogen positioning in the fused ring [1]. This demonstrates that the 3,2‑d core of the target compound is a non‑negotiable structural determinant for achieving high‑affinity engagement of certain kinase ATP pockets.
| Evidence Dimension | Kinase inhibition potency (PI3Kα IC₅₀) |
|---|---|
| Target Compound Data | Not directly measured; inferred from scaffold class |
| Comparator Or Baseline | Pyrido[3,2-d]pyrimidine analogue: 8 nM; Pyrido[2,3-d]pyrimidine analogue: 210 nM |
| Quantified Difference | ~26-fold in favor of 3,2-d isomer |
| Conditions | PI3Kα enzymatic assay; ATP-competitive format |
Why This Matters
Procurement of the wrong regioisomer invalidates SAR hypotheses and can lead to false-negative conclusions in kinase drug discovery campaigns.
- [1] Design, synthesis and SAR of new di-substituted pyridopyrimidines as ATP-competitive dual PI3Kα/mTOR inhibitors. Eur. J. Med. Chem. 2025, 283, 117150. View Source
